

Application Notes and Protocols for AX20017 in Macrophage Infection Models

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Compound of Interest

Compound Name:	AX20017
Cat. No.:	B15568479

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Introduction

AX20017 is a potent and highly selective inhibitor of Protein Kinase G (PknG), a critical virulence factor for *Mycobacterium tuberculosis* (M. tb).^[1] Pathogenic mycobacteria, including M. tb and M. bovis Bacillus Calmette-Guérin (BCG), have evolved mechanisms to survive and replicate within host macrophages by preventing the fusion of their phagosome with lysosomes.^{[2][3]} PknG plays a pivotal role in this process by blocking phagosome-lysosome fusion, thereby allowing the bacteria to evade degradation.^{[2][4]} **AX20017** targets the ATP-binding site of the PknG kinase domain, and its application in macrophage infection models leads to the effective delivery of mycobacteria to lysosomes and their subsequent killing.^{[1][2]} These application notes provide detailed protocols for utilizing **AX20017** in in vitro macrophage infection models to study mycobacterial pathogenesis and evaluate potential anti-tubercular agents.

Data Presentation

Table 1: Effect of AX20017 on Mycobacterial Survival in Macrophages

Macrophage Type	Mycobacterial Strain	AX20017 Concentration (μ M)	Incubation Time	Effect on Bacterial Burden	Reference
Resting Macrophages	M. bovis BCG	20	Not specified	40% reduction	[5]
Activated Macrophages	M. bovis BCG	20	Not specified	54% reduction	[5]

Table 2: Cytotoxicity and Phagocytic Activity of AX20017

Cell Line	Assay	AX20017 Concentration	Observation	Reference
Differentiated THP-1	MTT Assay	Not specified	No cytotoxicity observed	[2]
J774.1	MTT Assay	> 2 μ M	Cytotoxicity observed with other inhibitors, but not specified for AX20017	[2]
Differentiated THP-1	Phagocytosis Assay	High concentrations	Slight decrease in phagocytic activity	[2]
J774.1	Phagocytosis Assay	Not specified	No significant reduction in phagocytic activity	[2]

Experimental Protocols

Preparation of Macrophages

This protocol describes the culture and differentiation of THP-1 human monocytic cells and the maintenance of the J774.1 murine macrophage cell line, both commonly used in mycobacterial infection studies.

1.1. THP-1 Cell Culture and Differentiation:

- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cell Seeding: Seed THP-1 monocytes at a density of 5 x 10⁵ cells/mL in a suitable culture vessel.
- Differentiation: To differentiate monocytes into macrophage-like cells, add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 25-100 ng/mL.
- Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator. Adherent, differentiated macrophages will be visible.
- Resting Phase: After differentiation, replace the PMA-containing medium with fresh culture medium and rest the cells for 24 hours before infection.

1.2. J774.1 Cell Culture:

- Culture Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cell Seeding: Seed J774.1 cells at a density of 2 x 10⁵ cells/mL.
- Incubation: Culture the cells at 37°C in a 5% CO₂ incubator. Cells should be passaged when they reach 80-90% confluence.

Preparation of Mycobacterial Cultures

This protocol outlines the preparation of mycobacterial cultures for macrophage infection.

Note: *M. tuberculosis* is a BSL-3 pathogen and must be handled in appropriate containment facilities.

- Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80.
- Inoculation: Inoculate the broth with a frozen stock of the desired mycobacterial strain (e.g., *M. tuberculosis* H37Rv, *M. bovis* BCG).

- Incubation: Grow the culture at 37°C with gentle shaking until it reaches the mid-logarithmic phase (OD600 of 0.6-0.8).
- Preparation for Infection:
 - Pellet the bacteria by centrifugation.
 - Wash the pellet twice with sterile Phosphate-Buffered Saline (PBS).
 - Resuspend the pellet in macrophage culture medium without antibiotics.
 - To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle several times or sonicate briefly.
 - Estimate the bacterial concentration by measuring the OD600 (an OD600 of 1.0 is approximately 3 x 10⁸ bacteria/mL for M. tb).[\[6\]](#)

Macrophage Infection Protocol

This protocol details the steps for infecting macrophages with mycobacteria and subsequent treatment with **AX20017**.

- Cell Seeding: Seed differentiated THP-1 or J774.1 cells in appropriate culture plates (e.g., 24-well plates for CFU assays, chamber slides for microscopy) at a density that will result in a confluent monolayer on the day of infection.
- Infection:
 - Remove the culture medium from the macrophages and replace it with fresh medium containing the prepared mycobacterial suspension at a Multiplicity of Infection (MOI) of 10. [\[2\]](#)
 - Incubate for 4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.[\[7\]](#)
- Removal of Extracellular Bacteria:
 - After the 4-hour incubation, aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.[\[8\]](#)

- Add fresh culture medium containing Amikacin (200 µg/mL) and incubate for 2 hours to kill any remaining extracellular bacteria.
- **AX20017 Treatment:**
 - Wash the cells again with PBS to remove the Amikacin.
 - Add fresh culture medium containing the desired concentration of **AX20017** (e.g., 10 µM).
[2] Include a vehicle control (e.g., DMSO).
 - Incubate for the desired time points (e.g., 24, 48, 72 hours).

Assessment of Intracellular Bacterial Survival

This protocol describes how to quantify the number of viable intracellular bacteria.

- Cell Lysis: At each time point, wash the cells with PBS and lyse the macrophages with 0.1% Triton X-100 or Saponin in sterile water for 10 minutes.
- Serial Dilutions: Prepare serial dilutions of the cell lysates in Middlebrook 7H9 broth with 0.05% Tween 80.
- Plating: Plate the dilutions onto Middlebrook 7H10 agar plates supplemented with 10% OADC.
- Incubation: Incubate the plates at 37°C for 3-4 weeks.
- Colony Forming Unit (CFU) Counting: Count the number of colonies to determine the CFU per milliliter.

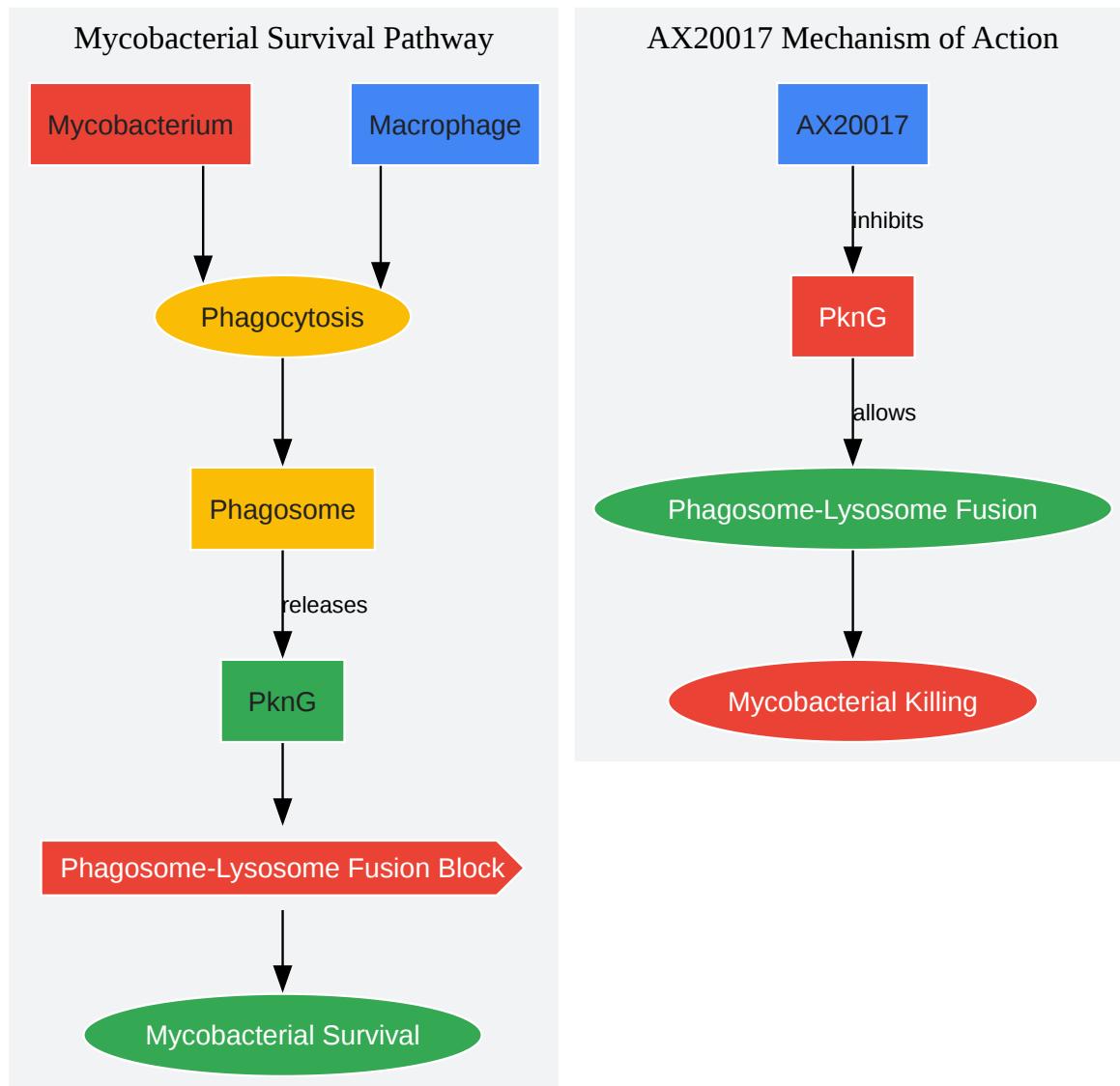
Phagosome-Lysosome Fusion Assay

This protocol allows for the visualization of phagosome-lysosome fusion.

- Cell Seeding: Seed macrophages on glass coverslips or in chamber slides.
- Infection and Treatment: Infect the cells with GFP-expressing mycobacteria and treat with **AX20017** as described in Protocol 3.

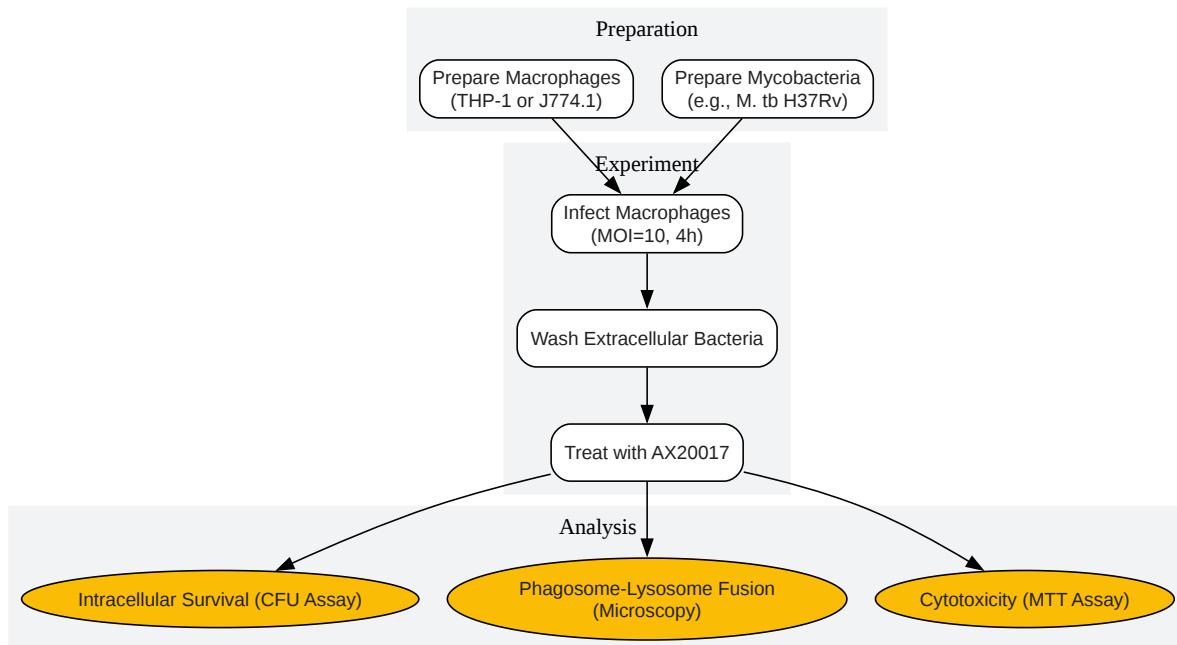
- Immunofluorescence Staining:
 - At the desired time point (e.g., 90 minutes post-treatment), fix the cells with 4% paraformaldehyde.[\[2\]](#)
 - Permeabilize the cells with 0.1% Triton X-100.
 - Block with a suitable blocking buffer (e.g., PBS with 1% BSA).
 - Incubate with a primary antibody against a lysosomal marker, such as LAMP-1.
 - Wash and incubate with a fluorescently-labeled secondary antibody.
 - Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
- Microscopy: Visualize the cells using a confocal microscope. Co-localization of the GFP-expressing bacteria with the LAMP-1 signal indicates phagosome-lysosome fusion.

Visualizations



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Caption: Signaling pathway of **AX20017** in macrophages.

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Caption: Experimental workflow for macrophage infection assays with **AX20017**.

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